Benzyl allyl(2-oxoethyl)carbamate
Description
Contextualization within Carbamate (B1207046) Chemistry and Multifunctional Organic Compounds
Carbamates, characterized by the –O–CO–N– functional group, are a well-established class of organic compounds with diverse applications, ranging from pharmaceuticals to polymers. scielo.brresearchgate.net They can be considered as hybrids of esters and amides, inheriting stability and specific reactivity from both moieties. nih.gov The carbamate group's ability to participate in hydrogen bonding and its conformational rigidity are key features that chemists exploit in designing new molecules. nih.govacs.org
Benzyl (B1604629) allyl(2-oxoethyl)carbamate is a prime example of a multifunctional organic compound. It incorporates a carbamate linkage, a reactive allyl group, and an aldehyde functionality within a single molecule. This combination of reactive sites allows for a wide range of selective chemical transformations, making it a highly sought-after building block in organic synthesis. The presence of the benzyl group also offers opportunities for deprotection strategies, further enhancing its synthetic versatility.
Significance as a Versatile Synthetic Intermediate
The true value of Benzyl allyl(2-oxoethyl)carbamate lies in its role as a versatile synthetic intermediate. Organic chemists utilize such compounds to introduce multiple functionalities into a target molecule in a controlled and predictable manner. The aldehyde can undergo a variety of reactions, including reductive amination, aldol (B89426) condensations, and Wittig reactions. Simultaneously, the allyl group is amenable to a different set of transformations, such as olefin metathesis, dihydroxylation, and Heck coupling.
This orthogonality of reactive sites allows for stepwise synthetic strategies, where one part of the molecule can be modified while the other remains intact. This level of control is crucial for the efficient synthesis of complex natural products and novel pharmaceutical agents. For instance, the aldehyde can be used to build a new heterocyclic ring system, while the allyl group can be later functionalized to append another molecular fragment. The carbamate itself can act as a stable linker or be cleaved under specific conditions to reveal a primary or secondary amine.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in synthesis. A summary of its key identifiers and physical characteristics is provided in the table below.
| Property | Value |
| CAS Number | 370880-75-4 |
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| Appearance | Pale-yellow to Yellow-brown Liquid |
This data is compiled from publicly available chemical databases. chemicalbook.comguidechem.com
Synthesis of this compound
A documented synthesis of this compound involves the treatment of its precursor, Benzyl allyl(2,2-dimethoxyethyl)carbamate, with formic acid. This reaction effectively removes the acetal (B89532) protecting group to reveal the desired aldehyde functionality. The process yields the final product as a slightly yellow oil with a high reported yield of 99%. chemicalbook.com The reaction is typically stirred at room temperature for an extended period, followed by an extractive workup to isolate the pure compound. chemicalbook.com
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented below.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 3.20 (m, 1H), 3.97 (m, 2H), 4.10 (m, 1H), 5.10 (m, 4H), 5.75 (m, 1H), 7.45 (m, 5H), 9.50 (d, J=6.4Hz, 1H) |
| MS (DCI/NH₃) | m/z 234 (M+H)⁺ |
This data is based on reported experimental findings. chemicalbook.com
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h2-7,10H,1,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEMBLJTQGDMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725442 | |
| Record name | Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370880-75-4 | |
| Record name | Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Approaches and Methodologies for Benzyl Allyl 2 Oxoethyl Carbamate
Established Synthetic Pathways from Precursors
The most direct and high-yielding established pathway for the synthesis of Benzyl (B1604629) allyl(2-oxoethyl)carbamate involves the hydrolysis of an acetal (B89532) precursor. chemicalbook.com Specifically, the compound is synthesized from Benzyl N-allyl(2,2-dimethoxyethyl)carbamate. chemicalbook.comcymitquimica.comchemspider.com This method is advantageous due to the stability of the acetal starting material and the straightforward nature of the deprotection step.
The reaction is typically carried out by treating the dimethoxy acetal with an acid. A documented procedure utilizes 88% formic acid at room temperature. chemicalbook.com The mixture is stirred for an extended period, approximately 15 hours, to ensure complete conversion. Following the reaction, the excess formic acid is removed under reduced pressure. The desired product is then extracted using an organic solvent like ethyl acetate, and the organic phase is washed to neutralize any remaining acid. This process is highly efficient, affording the target compound, Benzyl allyl(2-oxoethyl)carbamate, as a slightly yellow oil in nearly quantitative yield. chemicalbook.com
Table 1: Synthesis of this compound from Acetal Precursor chemicalbook.com
| Precursor | Reagent | Solvent | Reaction Time | Temperature | Yield |
|---|
Targeted Functional Group Transformations Leading to the 2-Oxoethyl Moiety
The synthesis of the 2-oxoethyl moiety of the title compound can be achieved through precise functional group transformations, primarily involving oxidative cleavage of a precursor containing an allyl group or the conversion from other oxygenated precursors.
Oxidative Cleavage Strategies for Allyl Groups (e.g., Ozonolysis)
A key strategy for generating the aldehyde functionality involves the oxidative cleavage of a carbon-carbon double bond within a precursor molecule. Ozonolysis is a principal method for this transformation. wikipedia.orgunc.edu In this process, an alkene is treated with ozone (O₃), typically at low temperatures such as -78°C, which cleaves the double bond to form an ozonide intermediate. wikipedia.orgyoutube.com The subsequent workup of the ozonide determines the final product. A reductive workup, often using dimethyl sulfide (B99878) (DMS) or zinc, yields aldehydes or ketones. youtube.com For the synthesis of this compound, a precursor containing a terminal alkene that can be cleaved to an aldehyde would be required. The general reaction is highly effective for cleaving alkenes to produce carbonyl compounds. cymitquimica.com
An alternative to ozonolysis is the use of other oxidative systems. One such method involves a one-pot reaction using a catalytic amount of osmium tetroxide (OsO₄) with an oxidant like sodium periodate (B1199274) (NaIO₄) or N-methylmorpholine N-oxide (NMO) in conjunction with PhI(OAc)₂. nih.govyoutube.com This combination achieves the oxidative cleavage of the alkene to form the corresponding carbonyl compounds. nih.govyoutube.com This method can be advantageous as it may avoid the need for specialized low-temperature equipment required for ozonolysis and can be highly selective, preventing over-oxidation to carboxylic acids. nih.gov The Lemieux-Johnson oxidation, which combines OsO₄ and NaIO₄, is a classic example of this type of one-pot dihydroxylation and cleavage. youtube.com
Table 2: Comparison of Oxidative Cleavage Methods for Alkene to Aldehyde Conversion
| Method | Key Reagents | Typical Conditions | Workup | Notes |
|---|---|---|---|---|
| Ozonolysis | 1. O₃ 2. Reductive Agent (e.g., (CH₃)₂S, Zn) | Low temperature (e.g., -78°C) | Reductive | Widely used, requires ozone generator. wikipedia.orgyoutube.com |
| Lemieux-Johnson Oxidation | OsO₄ (cat.), NaIO₄ | Room Temperature | Aqueous workup | One-pot procedure, avoids handling ozonides. youtube.com |
| Hypervalent Iodine Oxidation | OsO₄ (cat.), NMO, PhI(OAc)₂ | Room Temperature | Chromatographic purification | High yields, avoids α-hydroxy ketone byproducts. nih.gov |
Conversion from Other Oxygenated Precursors
Beyond the direct hydrolysis of acetals, the 2-oxoethyl group can be generated from other oxygenated precursors. A plausible, though less direct, route involves the oxidative cleavage of a vicinal diol. This would typically involve a two-step process: first, the dihydroxylation of an appropriate alkene precursor using reagents like osmium tetroxide (Upjohn dihydroxylation) to form a 1,2-diol. youtube.com Second, the resulting diol is cleaved using an oxidizing agent such as sodium periodate (Malaprade reaction) or lead tetraacetate to yield the desired aldehyde. nih.gov
The synthesis of steroidal carbamates has been documented involving a sequence of epoxidation, epoxide opening to a diol, and selective oxidation to a ketone, demonstrating the utility of manipulating oxygenated intermediates in complex molecules. google.com While not directly applied to this compound in the reviewed literature, this general methodology represents a valid synthetic strategy for converting an alkene into a carbonyl group via a diol intermediate.
Stereochemical Control in Synthesis
While specific studies on the stereoselective synthesis of this compound are not prevalent, general principles of stereochemical control in the synthesis of related α-amino aldehydes and carbamates can be considered. The potential for a stereocenter exists if a substituent were present on the 2-oxoethyl chain.
Achieving stereocontrol in similar syntheses often relies on one of several established strategies:
Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction, and is subsequently removed.
Chiral Catalysts: Enantioselective catalysts, such as those based on transition metals with chiral ligands, can be used to create the desired stereocenter. For instance, the enantioselective synthesis of α-quaternary ketones and aldehydes has been achieved through catalytic methods. unc.edu
Substrate Control: The inherent chirality of a starting material can direct the formation of new stereocenters.
Methodologies for the stereoselective synthesis of various carbamates and amino alcohol derivatives have been developed. For example, the diastereoselective Strecker reaction and carbamate (B1207046) annulation have been used in the synthesis of complex aminoiminohexitols, demonstrating how carbamate chemistry can be integrated into stereocontrolled sequences. nih.govacs.org These approaches could theoretically be adapted to introduce stereochemistry into the backbone of this compound or its derivatives.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The documented synthesis via acetal hydrolysis provides a clear example of an optimized process, achieving a 99% yield. chemicalbook.com This high efficiency is attributed to the choice of a specific reagent (formic acid) and controlled reaction parameters (room temperature, 15-hour duration). chemicalbook.com
For syntheses involving oxidative cleavage, optimization focuses on several factors:
Choice of Oxidant: As shown in Table 2, different oxidative systems can be employed. The choice depends on substrate compatibility, desired selectivity, and available laboratory equipment. Ozonolysis is powerful but requires specific apparatus, whereas periodate-based methods are often more convenient for standard laboratory settings. nih.govyoutube.com
Reaction Solvent and Temperature: Solvents are chosen to ensure the solubility of reactants and to control the reaction rate. Ozonolysis is typically performed in non-participating solvents like dichloromethane (B109758) or methanol (B129727) at low temperatures to stabilize the reactive intermediates. wikipedia.org
Control of pH: In some oxidative cleavage reactions, buffering the reaction mixture can prevent side reactions. For example, the addition of a non-nucleophilic base like pyridine (B92270) or 2,6-lutidine can be beneficial. wikipedia.orgnih.gov
Workup Procedure: The workup is critical, especially after ozonolysis. A reductive workup (e.g., with dimethyl sulfide) is essential to obtain the aldehyde product and prevent its oxidation to a carboxylic acid, which would occur with an oxidative workup (e.g., with hydrogen peroxide). youtube.com
Table 3: Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Parameter to Optimize | Example/Effect on Yield and Purity | Reference |
|---|---|---|---|
| Acetal Hydrolysis | Acid Catalyst & Time | 88% Formic Acid for 15h results in 99% yield of the aldehyde. | chemicalbook.com |
| Ozonolysis | Workup Conditions | Reductive workup (e.g., (CH₃)₂S) isolates the aldehyde; oxidative workup (H₂O₂) would form a carboxylic acid. | youtube.com |
| Alkene Cleavage (OsO₄) | Co-oxidant | Using PhI(OAc)₂ with NMO and catalytic OsO₄ avoids α-hydroxy ketone byproducts, improving purity. | nih.gov |
| Alkene Cleavage (OsO₄) | Additives | Addition of 2,6-lutidine can improve the efficiency of periodate-based cleavage. | nih.gov |
Chemical Reactivity and Transformational Chemistry of Benzyl Allyl 2 Oxoethyl Carbamate
Reactions Involving the Aldehyde Moiety
The aldehyde functional group in Benzyl (B1604629) allyl(2-oxoethyl)carbamate is a key site for carbon-carbon bond formation and functional group interconversion. Its electrophilic nature, influenced by the adjacent Cbz-protected nitrogen, allows it to participate in a range of nucleophilic additions and condensation reactions.
Nucleophilic Additions (e.g., Aldol-type Reactions, Grignard Reactions)
The aldehyde moiety is susceptible to attack by various nucleophiles. While specific studies on Benzyl allyl(2-oxoethyl)carbamate are not prevalent, the reactivity of N-protected α-amino aldehydes is well-documented, allowing for predictable transformations. acs.org
Aldol-type Reactions: In the presence of a suitable base or catalyst, the aldehyde can react with enolates or enolate equivalents in aldol-type additions. For instance, proline-catalyzed cross-aldol reactions between aldehydes have been shown to be highly efficient and enantioselective. organic-chemistry.org This suggests that this compound could react with other aldehydes or ketones to form β-hydroxy aldehyde products. The stereochemical outcome of such reactions can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.orgnih.gov
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde would be expected to proceed readily to furnish secondary alcohols. The high reactivity of Grignard reagents with aldehydes is a fundamental transformation in organic synthesis. nih.govrsc.org For example, the addition of an alkyl or aryl Grignard reagent to this compound would yield the corresponding secondary alcohol. The diastereoselectivity of such additions to α-amino aldehydes can sometimes be influenced by chelation control involving the protecting group, although this is not always the case with highly reactive allylmagnesium reagents. nih.gov
Table 1: Predicted Nucleophilic Additions to the Aldehyde Moiety
| Reaction Type | Nucleophile | Expected Product | Catalyst/Conditions |
| Aldol (B89426) Addition | Ketone Enolate | β-Hydroxy Aldehyde | Base (e.g., LDA) or Proline organic-chemistry.org |
| Grignard Addition | Alkyl/Aryl-MgBr | Secondary Alcohol | Ethereal Solvent (e.g., THF, Et₂O) acs.org |
| Mukaiyama Aldol | Silyl Enol Ether | β-Hydroxy Aldehyde | Lewis Acid (e.g., TiCl₄) nih.gov |
Condensation Reactions (e.g., Knoevenagel Condensation, Mannich Reaction)
Condensation reactions provide another avenue for elaborating the structure of this compound at the aldehyde position.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com The reaction of this compound with species such as malonic acid, ethyl acetoacetate, or malononitrile (B47326) would be expected to yield an α,β-unsaturated product after dehydration. wikipedia.orgtaylorandfrancis.comnih.gov The Doebner modification, using pyridine (B92270) as a solvent, can be employed when one of the activating groups on the nucleophile is a carboxylic acid, often leading to concomitant decarboxylation. wikipedia.org
While a specific Mannich reaction involving this compound is not documented, this type of three-component reaction of an aldehyde, an amine, and a compound with an active hydrogen is a plausible transformation.
Table 2: Predicted Condensation Reactions of the Aldehyde Moiety
| Reaction Name | Reagents | Expected Product Type |
| Knoevenagel Condensation | Malonic Acid, Piperidine/Pyridine | α,β-Unsaturated Carboxylic Acid wikipedia.org |
| Knoevenagel Condensation | Diethyl Malonate, Base | α,β-Unsaturated Diester wikipedia.orgsigmaaldrich.com |
Selective Reduction and Oxidation Protocols
The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.
Selective Reduction: A variety of reagents can achieve the reduction of the aldehyde to the corresponding primary alcohol, a β-amino alcohol derivative. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose. researchgate.net More selective reagents like ammonia (B1221849) borane (B79455) in water have also been shown to effectively reduce aldehydes in the presence of other functional groups. rsc.org
Selective Oxidation: Oxidation of the aldehyde to a carboxylic acid would yield an N-Cbz protected amino acid derivative. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Milder conditions, such as the Pinnick oxidation (using sodium chlorite), are often preferred to avoid side reactions.
Reactions at the Allyl Moiety
The allyl group provides a handle for a different set of chemical transformations, primarily involving the carbon-carbon double bond.
Electrophilic Additions to the Alkene
The double bond of the allyl group can undergo electrophilic addition reactions. libretexts.org The carbamate (B1207046) nitrogen is unlikely to exert a strong electronic effect on the remote double bond, so its reactivity should be typical of a terminal alkene.
Halogenation and Halohydrin Formation: The addition of halogens like bromine (Br₂) would result in a dibromoalkane. In the presence of water, a halohydrin (a molecule containing both a halogen and a hydroxyl group) would be formed, following Markovnikov's regioselectivity where the hydroxyl group adds to the more substituted carbon. libretexts.org
Hydroboration-Oxidation: This two-step procedure would lead to the anti-Markovnikov addition of water across the double bond, yielding a terminal primary alcohol. This provides a complementary method to the reduction of the aldehyde for introducing a primary alcohol into the molecule.
Cycloaddition and Rearrangement Reactions
The alkene of the allyl group can participate in cycloaddition reactions.
Diels-Alder Reaction: While the allyl group itself is not a diene, it can act as a dienophile in Diels-Alder reactions with conjugated dienes, although simple alkenes are often not very reactive dienophiles.
[3+2] and [4+3] Cycloadditions: The allyl group could potentially be converted into an allyl cation, which could then participate in cycloaddition reactions. illinois.edu For instance, oxyallyl cations can undergo [3+2] cycloadditions. nih.gov These types of reactions can lead to the formation of five- or seven-membered rings. illinois.edunih.gov
The Cbz (benzyloxycarbonyl) protecting group itself is stable under many of these conditions but can be removed via hydrogenolysis (e.g., H₂ with a palladium catalyst), which would also reduce the allyl double bond. total-synthesis.commissouri.eduorganic-chemistry.org
Table 3: Predicted Reactions at the Allyl Moiety
| Reaction Type | Reagents | Expected Product Type |
| Halogenation | Br₂ | 1,2-Dibromoalkane |
| Halohydrin Formation | Br₂, H₂O | Bromohydrin libretexts.org |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |
| Diels-Alder Reaction | Conjugated Diene | Cyclohexene Derivative |
Allylic Functionalization
The allyl group within this compound is a key site for chemical modification. The carbon-carbon double bond and the adjacent allylic C-H bonds offer multiple avenues for functionalization.
The reactivity of the allyl group stems from the ability to form a stabilized allyl cation or radical, making it susceptible to a variety of transformations. researchgate.net Allylic C-H bonds are notably weaker than typical sp³ C-H bonds, rendering them more reactive. nih.gov This enhanced reactivity is a cornerstone of many synthetic strategies. nih.gov
Modern synthetic methods provide numerous ways to functionalize allylic systems, often employing transition metal catalysis. For instance, metallaphotoredox catalysis has emerged as a powerful tool for the diversification of alkenes through allylic C(sp³)–H bond functionalization under mild conditions. semanticscholar.org Additionally, strategies involving the installation of a temporary functional group at the terminal carbon via palladium-catalyzed allylic C-H oxidation, followed by iridium-catalyzed allylic substitution, allow for the introduction of a wide range of nucleophiles. nih.govsciforum.netresearchgate.net These methods can create new C-C, C-N, C-O, and C-S bonds at the allylic position with high levels of control over stereochemistry. nih.govresearchgate.net
While specific studies on the allylic functionalization of this compound are not extensively documented, the general principles of allylic chemistry suggest that it would be amenable to such transformations. The presence of the electron-withdrawing carbamate group may influence the regioselectivity and reactivity of these reactions.
A summary of potential allylic functionalization reactions is presented below:
| Reaction Type | Reagents/Catalysts | Potential Product Feature |
| Allylic C-H Oxidation | Palladium catalyst, Perester | Linear allyl benzoate (B1203000) intermediate |
| Allylic Substitution | Iridium catalyst, Nucleophiles (C, N, O, S) | Branched, chiral functionalized product |
| Metallaphotoredox C-H Functionalization | Group IX Metal Catalysts (Co, Rh, Ir) | Diversified alkene structure |
| Ene Reaction | Enophile | Addition to the double bond with allylic shift |
| Selenoxide Oxidation | Phenylselenyl chloride, H₂O₂ | Allylic alcohol |
Reactivity of the Carbamate Linkage
The carbamate linkage in this compound is another focal point for chemical transformations, primarily involving the deprotection of the benzyl carbamate (Cbz) group and reactions at the carbamate nitrogen.
Deprotection Strategies of the Benzyl Carbamate (Cbz) Group
The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under various conditions. However, its removal is a critical step in many synthetic sequences. The most common methods for Cbz deprotection are catalytic hydrogenation and Lewis acid-mediated cleavage. total-synthesis.com
Catalytic Hydrogenation: This is the most frequently employed method for Cbz group removal. commonorganicchemistry.com The reaction proceeds via hydrogenolysis, where the Cbz group is cleaved by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). total-synthesis.comcommonorganicchemistry.com This process releases the free amine, toluene, and carbon dioxide. total-synthesis.com The efficiency of this reaction can be enhanced by the addition of an acidic catalyst, such as niobic acid-on-carbon (Nb₂O₅/C), which can shorten reaction times. nih.govacs.org In some cases, transfer hydrogenation using a hydrogen donor can be an alternative to using hydrogen gas directly. total-synthesis.com A convenient method involves the in situ generation of hydrogen from NaBH₄ in the presence of catalytic Pd-C. capes.gov.br
Lewis Acid-Mediated Cleavage: While stable to many acidic conditions, the Cbz group can be cleaved by strong Lewis acids. total-synthesis.com Reagents such as trimethylsilyl (B98337) iodide (TMSI) are effective for this purpose. researchgate.net This method is particularly useful for substrates that are sensitive to catalytic hydrogenation conditions. researchgate.netorganic-chemistry.org A combination of a hard Lewis acid and a soft nucleophile has also been reported as an efficient means for Cbz deprotection under mild conditions. researchgate.net
A comparison of common deprotection strategies is provided in the table below:
| Deprotection Method | Reagents and Conditions | Advantages | Potential Limitations | References |
| Catalytic Hydrogenation | H₂ gas, Pd/C, in solvents like MeOH, EtOH, EtOAc | Mild, high-yielding, clean byproducts | Catalyst poisoning by sulfur compounds, may reduce other functional groups | total-synthesis.comcommonorganicchemistry.comgoogle.com |
| Transfer Hydrogenation | Hydrogen donor (e.g., NaBH₄), Pd/C | Avoids use of H₂ gas cylinder | May require specific reaction tuning | total-synthesis.comcapes.gov.br |
| Lewis Acid Cleavage | TMSI, BBr₃, BCl₃, AlCl₃ | Orthogonal to hydrogenation-sensitive groups | Harsh conditions, potential for side reactions | researchgate.nettotal-synthesis.com |
| Mixed Catalyst System | Pd/C, Nb₂O₅/C, H₂ | Faster reaction times, reusable catalyst | Requires preparation of mixed catalyst | nih.govacs.org |
N-Alkylation and Acylation Reactions on the Carbamate Nitrogen
The nitrogen atom of the carbamate in this compound, while less nucleophilic than a free amine, can undergo alkylation and acylation reactions under appropriate conditions.
N-Alkylation: The N-alkylation of carbamates typically requires activation of the nitrogen or the use of strong alkylating agents. A mild and selective method involves the use of cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI) with an alkyl halide. researchgate.netepa.gov This protocol has been shown to be highly efficient for producing a variety of N-alkyl carbamates. researchgate.netepa.gov Another approach, termed extrusive alkylation, allows for the conversion of carbamates to tertiary amines by formal extrusion of CO₂ and concomitant C-N bond formation, offering a step-economical route. nih.govacs.org
N-Acylation: The N-acylation of carbamates can be achieved by reacting them with carboxylic acid anhydrides in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), under solvent-free conditions. semanticscholar.org Heteropolyacids have also been demonstrated as effective catalysts for this transformation. sciforum.net These methods provide access to N-acyl carbamates, which are valuable synthetic intermediates. semanticscholar.org The reaction generally requires activation of the carbamate nitrogen or the acyl donor due to the relatively low basicity of the carbamate nitrogen. semanticscholar.org
The table below summarizes key methods for N-alkylation and N-acylation of carbamates:
| Reaction | Reagents/Catalyst | Product Type | Key Features | References |
| N-Alkylation | Alkyl halide, Cs₂CO₃, TBAI | N-Alkyl Carbamate | Mild, selective, high yields | researchgate.netepa.gov |
| Extrusive N-Alkylation | TMSI, then quenching reagent | Tertiary Amine | Step-economical, obviates deprotection | nih.govacs.org |
| N-Acylation | Carboxylic acid anhydride, ZnCl₂ | N-Acyl Carbamate | Solvent-free, good yields | semanticscholar.org |
| N-Acylation | Carboxylic acid anhydride, Heteropolyacid | N-Acyl Carbamate | Green conditions, effective catalysis | sciforum.net |
Strategic Applications of Benzyl Allyl 2 Oxoethyl Carbamate in Advanced Organic Synthesis
Role as a Key Building Block for Complex Molecular Architectures
The molecular structure of Benzyl (B1604629) allyl(2-oxoethyl)carbamate, featuring a protected amine, an aldehyde, and an allyl group, positions it as a valuable precursor for the synthesis of intricate molecular designs. These functional moieties offer multiple reaction sites for elaboration and cyclization.
Construction of N-Heterocyclic Scaffolds
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and biologically active compounds. The aldehyde and protected amine functionalities within Benzyl allyl(2-oxoethyl)carbamate make it a suitable starting point for creating these valuable scaffolds. The Cbz-protected amine enables its use in building blocks for various N-heterocyclic cores that are prevalent in medicinal chemistry. whiterose.ac.uk For instance, intermediates with similar protected amine and carbonyl functionalities are utilized in annulation reactions to form fused and spirocyclic systems. whiterose.ac.uk The presence of a Cbz-protected amine allows for orthogonal deprotection, providing a pathway for further chemical modifications and the rapid construction of more complex molecules. mdpi.comresearchgate.net The aldehyde can participate in cyclization reactions, such as Pictet-Spengler or Bischler-Napieralski type reactions, with appropriate reaction partners to form new ring systems.
Diversity-Oriented Synthesis (DOS) Approaches
Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. nih.govcam.ac.uk DOS strategies often rely on pluripotent building blocks that can be elaborated in multiple directions to generate a wide array of molecular skeletons. cam.ac.uk
This compound is a prime candidate for DOS due to its three distinct functional handles:
The aldehyde allows for reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensations.
The allyl group can be modified through various methods, including olefin metathesis, dihydroxylation, and ozonolysis.
The Cbz-protected amine , once deprotected, provides a nucleophilic site for acylation, alkylation, or further coupling reactions.
This trifunctional nature allows for a "build/couple/pair" strategy, a common approach in DOS where a core scaffold is built, coupled with various building blocks, and then paired through cyclization or other complexity-generating reactions to rapidly expand a library of compounds. nih.gov The ability to selectively address each functional group is key to maximizing the structural diversity of the resulting library. cam.ac.uk
Utilization in Amine Protecting Group Chemistry
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, particularly in the assembly of peptides and other complex molecules containing sensitive amine functionalities. wikipedia.orgnbinno.com This carbamate (B1207046) protecting group effectively masks the nucleophilicity and basicity of the amine, preventing it from engaging in unwanted side reactions. wikipedia.orgorganic-chemistry.org
Paradigms of Amine Protection and Deprotection Using the Cbz Moiety
Protection: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The reaction involves the nucleophilic attack of the amine on the highly reactive chloroformate, displacing the chloride leaving group. total-synthesis.com
Deprotection: The most common and mild method for cleaving the Cbz group is catalytic hydrogenolysis. wikipedia.orgmasterorganicchemistry.com This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas (H2). masterorganicchemistry.com The process reduces the benzyl ester to toluene and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide. total-synthesis.commasterorganicchemistry.com Alternative deprotection methods include the use of strong acids like HBr or Lewis acids, though these conditions are harsher. wikipedia.org
Orthogonal Protecting Group Strategies in Multi-Step Synthesis
In the synthesis of complex molecules with multiple functional groups, it is often necessary to protect and deprotect different groups at various stages. jocpr.com An orthogonal protecting group strategy employs multiple protecting groups in a single molecule, where each type can be removed under specific conditions without affecting the others. organic-chemistry.orgjocpr.com This approach allows for precise, stepwise control over the synthetic route. nih.gov
The Cbz group is a key component of many orthogonal schemes because its removal by hydrogenolysis is compatible with other widely used protecting groups. total-synthesis.comacs.org For example, it is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. total-synthesis.commasterorganicchemistry.com This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis, allowing for the selective deprotection of one amine in the presence of others. nih.gov
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Orthogonal To |
| Benzyloxycarbonyl | Cbz, Z | Benzyl-O-(C=O)- | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.com | Boc, Fmoc |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-(C=O)- | Strong Acid (e.g., TFA) masterorganicchemistry.com | Cbz, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fm-CH₂-O-(C=O)- | Base (e.g., Piperidine) masterorganicchemistry.com | Cbz, Boc |
This table illustrates the orthogonal nature of common amine protecting groups, highlighting the unique deprotection condition for each.
Contributions to Peptide Synthesis and Peptidomimetic Chemistry
The Cbz group has played a historic and foundational role in the field of peptide chemistry. Its introduction by Max Bergmann and Leonidas Zervas in 1932 was a revolutionary advance that enabled the first successful controlled chemical synthesis of peptides. wikipedia.org
In peptide synthesis, the process involves forming an amide bond between the carboxyl group of one amino acid and the amino group of another. nih.gov To ensure the correct sequence and prevent self-polymerization, the N-terminus of the incoming amino acid must be protected. nbinno.com The Cbz group serves this purpose effectively; it is stable to the coupling conditions required to form the peptide bond and can be cleanly removed afterward to allow the peptide chain to be extended. nbinno.com
Beyond traditional peptides, the principles of Cbz protection are applied to the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved stability or bioavailability. researchgate.net N-(Protected α-aminoacyl)benzotriazoles, which can be derived from Cbz-protected amino acids, are potent acylating agents used to create peptide conjugates and mimetics. researchgate.net The core structure of this compound can serve as a precursor for synthesizing branched peptides or non-natural amino acid analogs, contributing to the design of novel therapeutic agents with enhanced properties. nih.gov
Formation of Amide Bonds and Peptide Conjugates
The formation of amide bonds is the fundamental reaction in the synthesis of peptides and their conjugates. This process requires the temporary masking of reactive amine groups to ensure sequential and controlled coupling. nbinno.com The benzyl carbamate moiety within the target molecule serves this purpose effectively. The benzyloxycarbonyl (Cbz) group is a robust and widely used protecting group for the α-amino group of amino acids. nbinno.com Its stability under various coupling conditions and methods for selective removal make it a valuable tool for constructing precise peptide chains. nbinno.comnih.gov
A closely related structure, Benzyl {2-[(2-(1H-Benzo[d] nbinno.comnbinno.comvectorlabs.comtriazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate, exemplifies this application. researchgate.net In this case, a dipeptide derivative, protected at its N-terminus with a benzyl carbamate, is activated as a benzotriazole ester. N-(Protected α-aminoacyl)benzotriazoles are recognized as powerful acylating agents, frequently employed in the synthesis of peptides, peptide mimetics, and conjugates in high yield and purity. researchgate.net These activated intermediates readily react with nucleophilic amines to form the desired amide bond. This strategy is central to creating complex peptide conjugates, which are vital in medicinal chemistry for improving the therapeutic properties of biomolecules, such as bioavailability and biostability. researchgate.net
The general process involves:
Protection: The N-terminus of an amino acid or peptide is protected with a Cbz group.
Activation: The C-terminal carboxylic acid is activated, for instance, as a benzotriazole ester.
Coupling: The activated species reacts with the free amine of another amino acid, peptide, or molecule to form a new peptide bond, yielding a peptide conjugate.
Deprotection: The Cbz group is removed, typically via catalytic hydrogenation, to reveal the N-terminal amine for further elongation or modification. vectorlabs.com
Application in Solid-Phase and Solution-Phase Peptide Synthesis
Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) are foundational methods for constructing peptides. The choice between them often depends on the desired length and complexity of the target peptide. This compound possesses functional groups amenable to both techniques.
Solution-Phase Peptide Synthesis (LPPS): Historically, the Cbz group has been a mainstay of solution-phase synthesis. vectorlabs.com In this method, protected amino acids are coupled in a homogenous solution, and the product is isolated and purified after each step. The Cbz group is stable to the basic and acidic conditions often used for deprotecting other groups, allowing for a high degree of control. vectorlabs.com Its removal by catalytic hydrogenation is a clean and efficient process, well-suited for solution-phase work. vectorlabs.com
Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide is assembled on an insoluble resin support, which simplifies purification by allowing excess reagents to be washed away. While the Fmoc (9-fluorenylmethoxycarbonyl) group is more common for temporary N-terminal protection in modern SPPS, benzyl-based groups are frequently used for the "permanent" protection of amino acid side chains, particularly in Boc (tert-butyloxycarbonyl) chemistry. nih.gov
The allyl functionality introduces an additional layer of synthetic flexibility through the concept of orthogonality. The allyloxycarbonyl (Alloc) group, for example, is a protecting group that is stable to the reagents used to remove both Fmoc and Boc groups. It can be selectively cleaved using palladium catalysts. This orthogonality allows for specific, on-resin modifications of the peptide, such as side-chain cyclization or branching, while the rest of the peptide remains protected.
Below is a comparative overview of the two primary synthesis methods where derivatives of this compound could be employed.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide is anchored to an insoluble polymer resin. | Reactions are carried out in a homogenous solution. |
| Purification | Simple filtration and washing after each step. | Requires full purification (e.g., crystallization, chromatography) after each step. |
| Reagent Use | Large excess of reagents is used to drive reactions to completion. | Reagents are used in near-stoichiometric amounts. |
| Automation | Easily automated. | Difficult to automate. |
| Scalability | Typically used for smaller scale (mg to g). | More readily scalable to large, industrial quantities (kg). |
| Applicability | Ideal for long peptides and routine synthesis. | Often preferred for very short peptides or large-scale production. |
As a Peptide Bond Surrogate
Peptide bond surrogates, or isosteres, are modifications to the peptide backbone designed to improve properties such as resistance to enzymatic degradation, bioavailability, and conformational stability. ekb.eg The structure of this compound contains a 2-oxoethyl group, which is an aldehyde functionality that can be used to create non-amide linkages, thus serving as a precursor to a peptide bond surrogate. ekb.eg
The concept of bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. ekb.egresearchgate.net In peptidomimetics, the amide bond is a common target for isosteric replacement. The 2-oxoethyl group can participate in reductive amination with a free amino group of an amino acid or peptide. This reaction forms a stable secondary amine linkage (-CH₂-NH-) instead of the typical amide bond (-CO-NH-).
This modification offers several advantages:
Protease Resistance: The resulting secondary amine bond is not recognized by proteases, significantly increasing the in-vivo half-life of the peptide.
Conformational Flexibility: The replacement of the planar amide bond with a more flexible alkyl-amine linkage alters the conformational properties of the peptide backbone, which can be exploited to enhance binding affinity to biological targets.
Modified H-Bonding: The surrogate removes a hydrogen bond acceptor (the carbonyl oxygen) and retains a hydrogen bond donor (the N-H), which can fundamentally alter interactions with receptors. ekb.eg
By incorporating this compound into a synthetic sequence, a researcher could introduce a site-specific peptide bond isostere, yielding a peptidomimetic with potentially enhanced therapeutic characteristics.
Employments in Total Synthesis of Natural Products and Analogues
The total synthesis of complex natural products relies on a strategic and often lengthy sequence of reactions. Protecting groups and multifunctional intermediates are critical tools in this endeavor, enabling chemists to mask reactive sites, control stereochemistry, and orchestrate complex bond-forming cascades. The functional groups within this compound make it a potential building block for such intricate synthetic routes.
Strategic Incorporation into Complex Synthetic Routes
The true power of protecting groups in total synthesis is realized when their removal triggers subsequent, productive chemical transformations. The allyl carbamate is a prime example of a functionality used for such strategic purposes.
In a notable application toward the synthesis of the natural alkaloid lepenine, the palladium-catalyzed deprotection of an allyl carbamate was used to unmask a secondary amine. This newly formed amine then immediately initiated an intramolecular Mannich condensation. This elegant cascade reaction forged two challenging carbon-carbon and carbon-nitrogen bonds in a single synthetic operation, rapidly constructing a complex, caged polycyclic scaffold. This demonstrates how a simple deprotection event can be strategically leveraged to drive significant increases in molecular complexity.
Similarly, the benzyl carbamate group (Cbz) offers strategic advantages. Its removal via catalytic hydrogenation occurs under neutral conditions, which is often compatible with sensitive functional groups elsewhere in a complex intermediate. This mild deprotection is crucial in the late stages of a synthesis to avoid the degradation of a hard-won molecular architecture.
Exploration of Benzyl Allyl 2 Oxoethyl Carbamate in Medicinal Chemistry Research
Design and Synthesis of Novel Pharmacophores and Chemical Libraries
Benzyl (B1604629) allyl(2-oxoethyl)carbamate serves as a versatile organic building block for the creation of diverse chemical libraries. bldpharm.com The synthesis of this compound can be achieved from its precursor, carbamic acid, N-(2,2-diMethoxyethyl)-N-2-propen-1-yl-, phenylMethyl ester, through treatment with formic acid, which hydrolyzes the acetal (B89532) to reveal the aldehyde functionality. chemicalbook.com
| Precursor | Reagent | Product | Yield |
| CarbaMic acid, N-(2,2-diMethoxyethyl)-N-2-propen-1-yl-, phenylMethyl ester | Formic acid (88%) | Benzyl allyl(2-oxoethyl)carbamate | 99% |
Table 2: Synthesis of this compound chemicalbook.com
The utility of carbamates in constructing libraries of compounds for drug discovery is well-established. The benzyl carbamate (B1207046) moiety, in particular, is a common protecting group used in peptide synthesis, enabling the systematic construction of peptide-based libraries. ontosight.ai In a broader sense, compounds like enecarbamates are used as platforms to generate libraries of structurally diverse and novel polycyclic scaffolds, which are crucial for exploring new chemical space in drug discovery. whiterose.ac.uk The structure of this compound, with its multiple functional handles—the allyl group, the aldehyde, and the aromatic benzyl ring—allows for a wide range of chemical modifications, making it an ideal starting point for combinatorial chemistry and the generation of focused chemical libraries aimed at various biological targets.
Strategies for Molecular Modification in Drug Discovery Programs
Molecular modification is a cornerstone of drug discovery, involving the chemical alteration of a known molecule to enhance its pharmacological properties, such as potency, selectivity, or pharmacokinetic profile. biomedres.us This strategy is a relatively straightforward and cost-effective way to generate new drug candidates. biomedres.us
The structure of this compound is amenable to several molecular modification strategies:
Modification of the Benzyl Group: The phenyl ring can be substituted with various functional groups to alter electronic properties, lipophilicity, and interactions with biological targets. For example, the introduction of fluorine atoms into drug candidates is a known strategy to modulate pharmacokinetic properties. ontosight.ai
Reactions of the Allyl Group: The double bond of the allyl group can undergo a variety of chemical transformations, such as addition reactions, to introduce new substituents and increase molecular complexity.
Derivatization of the Aldehyde: The aldehyde is a highly reactive functional group that can be converted into a wide array of other functionalities, including amines, alcohols, and carboxylic acids, or used in cyclization reactions to build heterocyclic systems.
This approach is exemplified in studies where the core structure of benzyl ethyl carbamates was systematically modified to synthesize new derivatives with potential ixodicide activity. scirp.org Such modifications allow for a fine-tuning of the molecule's properties to optimize its performance as a therapeutic agent.
Investigation as a Prodrug Precursor for Enhanced Delivery
Prodrug design is a strategy used to overcome undesirable properties of a drug molecule, such as poor solubility or rapid metabolism. The drug is chemically modified into an inactive form (the prodrug) that, after administration, converts back to the active parent drug in the body.
Carbamates are frequently employed as cleavable linkers in prodrugs. A prominent example is the use of 4-nitrobenzyl carbamates as triggers for bioreductive drugs. rsc.org These compounds are designed to be stable and inactive until they reach a specific biological environment, such as a hypoxic tumor, where they are reduced by enzymes like nitroreductase. rsc.org This reduction triggers a fragmentation cascade, releasing the active, and often highly toxic, drug molecule precisely at the target site. rsc.org Studies on these systems have shown that substituting the benzyl ring can accelerate this fragmentation, suggesting that the trigger can be fine-tuned for optimal release kinetics. rsc.org
While direct studies of this compound as a prodrug precursor are not widely documented, its carbamate structure provides a strong rationale for such an application. The benzyl and allyl groups could be chemically altered to modulate its stability and release characteristics, potentially allowing for targeted delivery of a conjugated active molecule.
Role in Inhibitor Design and Biological Activity Screening
The carbamate functional group is a key pharmacophore in the design of numerous enzyme inhibitors due to its ability to mimic the transition state of substrate hydrolysis and interact with active site residues. nih.gov Carbamate-based drugs are used to treat Alzheimer's disease by inhibiting cholinesterases, thereby increasing acetylcholine (B1216132) levels in the brain. nih.gov
The structural features of this compound make it a candidate for inclusion in screening libraries for new enzyme inhibitors. Medicinal chemists often synthesize and screen series of related carbamate compounds to identify potent and selective inhibitors for various enzyme classes.
| Carbamate Derivative Class | Enzyme Target | Therapeutic Area |
| Benzene-based carbamates | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) nih.gov | Alzheimer's Disease nih.gov |
| Carbamoyl-oxopiperidine/pyrrolidine carboxylates | Histone Deacetylase (HDAC) researchgate.net | Cancer researchgate.net |
| (4-sulphamoylphenyl)carbamimidothioates | Carbonic Anhydrase (CA) nih.gov | Various (e.g., glaucoma) |
| Dihydroisoquinoline-carboxamides | Monoamine Oxidase (MAO), Cholinesterase (ChE) mdpi.com | Neurodegenerative Diseases |
Table 3: Examples of Carbamate Derivatives in Enzyme Inhibitor Design
Researchers have successfully designed and synthesized novel carbamate derivatives as inhibitors for targets such as histone deacetylases (HDACs) and carbonic anhydrases. researchgate.netnih.gov For instance, a series of new benzene-based carbamates were evaluated for their ability to inhibit acetyl- and butyrylcholinesterase, with some compounds showing high selectivity and potency. nih.gov Similarly, other research has focused on carbamate-containing structures as multi-target inhibitors for enzymes implicated in neurodegenerative diseases. mdpi.com Given these precedents, this compound and its derivatives represent a promising scaffold for the discovery of new bioactive agents through systematic biological screening against a wide range of enzymatic targets.
Theoretical and Computational Investigations of Benzyl Allyl 2 Oxoethyl Carbamate
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical studies would be essential to elucidate the electronic characteristics and predict the reactivity of Benzyl (B1604629) allyl(2-oxoethyl)carbamate. These investigations would typically involve methods like Density Functional Theory (DFT) to calculate a variety of molecular properties.
Key areas of investigation would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's kinetic stability and its propensity to engage in chemical reactions. A smaller HOMO-LUMO gap, for instance, would suggest higher reactivity.
Furthermore, the generation of a molecular electrostatic potential (MEP) map would be invaluable. This map would visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. For Benzyl allyl(2-oxoethyl)carbamate, one would anticipate that the carbonyl oxygen of the carbamate (B1207046) and the oxygen of the 2-oxoethyl group would be electron-rich, while the carbonyl carbon and the adjacent carbon of the 2-oxoethyl group would be electron-poor.
A data table summarizing these quantum chemical descriptors would be a standard feature of such a study.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Value | Unit |
| HOMO Energy | (Calculated Value) | eV |
| LUMO Energy | (Calculated Value) | eV |
| HOMO-LUMO Gap | (Calculated Value) | eV |
| Dipole Moment | (Calculated Value) | Debye |
| Electron Affinity | (Calculated Value) | eV |
| Ionization Potential | (Calculated Value) | eV |
Conformational Analysis and Molecular Dynamics Simulations
A thorough understanding of the three-dimensional structure of this compound and its dynamic behavior would be achieved through conformational analysis and molecular dynamics (MD) simulations.
Conformational analysis would aim to identify the most stable spatial arrangements (conformers) of the molecule. This is typically done by systematically rotating the rotatable bonds—such as those in the benzyl, allyl, and ethyl groups—and calculating the potential energy of each resulting conformation. The results would reveal the lowest-energy conformer, which is the most likely structure of the molecule under normal conditions.
Following the identification of the most stable conformer, MD simulations could be performed. These simulations would model the movement of each atom in the molecule over time, providing insights into its flexibility and how it might interact with its environment, such as a solvent. MD simulations can reveal important information about the stability of certain conformations and the transitions between them.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and characterizing the high-energy transition states that connect reactants and products. For this compound, several reactions could be of interest, such as its hydrolysis, oxidation, or reactions involving the allyl group.
To study a potential reaction, researchers would computationally model the reactants and products and then search for the minimum energy path connecting them. This path would proceed through a transition state, which represents the energy barrier that must be overcome for the reaction to occur. By calculating the energy of this transition state, the activation energy of the reaction can be determined, providing a measure of the reaction rate.
The geometry of the transition state itself offers valuable clues about the reaction mechanism, showing which bonds are breaking and which are forming. For example, in the hydrolysis of the carbamate group, the transition state would likely involve the approach of a water molecule to the carbonyl carbon.
A summary of the predicted activation energies for different potential reactions would be a key output of such a study.
Table 2: Hypothetical Predicted Activation Energies for Reactions of this compound
| Reaction Type | Proposed Reagent | Activation Energy (kJ/mol) |
| Hydrolysis of Carbamate | Water | (Calculated Value) |
| Epoxidation of Allyl Group | Peroxy Acid | (Calculated Value) |
| Nucleophilic Addition to Aldehyde | Cyanide | (Calculated Value) |
Future Perspectives and Emerging Research Directions for Benzyl Allyl 2 Oxoethyl Carbamate
Development of Novel Catalytic Transformations
The chemical architecture of Benzyl (B1604629) allyl(2-oxoethyl)carbamate offers multiple sites for catalytic modification, suggesting a rich area for the development of new synthetic methodologies. The presence of the allyl group is particularly notable, as it is a well-established substrate for a wide array of transition-metal-catalyzed reactions. Future research is likely to focus on leveraging this moiety for innovative carbon-carbon and carbon-heteroatom bond-forming reactions.
Moreover, the carbamate (B1207046) nitrogen and the 2-oxoethyl group can act in concert to direct or participate in catalytic cycles. For instance, the development of enantioselective transformations using chiral catalysts could lead to the synthesis of valuable, non-racemic building blocks for pharmaceuticals and agrochemicals. The aldehyde functionality is a prime target for asymmetric aldol (B89426), Henry, or Wittig-type reactions, while the carbamate can influence the stereochemical outcome through chelation or steric effects. The exploration of photocatalyzed reactions represents another promising frontier, potentially enabling novel cyclization or functionalization pathways that are otherwise difficult to achieve. whiterose.ac.uk
Table 1: Potential Catalytic Transformations for Benzyl allyl(2-oxoethyl)carbamate
| Reactive Site | Potential Catalytic Reaction | Desired Outcome |
|---|---|---|
| Allyl Group | Asymmetric Hydroformylation | Chiral aldehydes |
| Allyl Group | Palladium-Catalyzed Allylic Alkylation | Complex substituted products |
| 2-Oxoethyl Group | Enantioselective Aldol Addition | Chiral β-hydroxy carbamates |
| 2-Oxoethyl Group | Organocatalytic Reductive Amination | Chiral amino alcohol derivatives |
Integration into Flow Chemistry and Automated Synthesis Platforms
The progression towards more efficient, safer, and scalable chemical manufacturing has highlighted the advantages of continuous flow chemistry and automated synthesis. researchgate.netnih.gov this compound is an ideal candidate for integration into such platforms. Flow chemistry offers superior control over reaction parameters like temperature, pressure, and reaction time, which can be crucial when handling reactive intermediates derived from the aldehyde functionality. researchgate.net
Exploration of Bioorthogonal Applications
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The allyl group in this compound presents an opportunity for its use in this field. For instance, the allyl moiety can participate in photo-induced thiol-ene "click" reactions, allowing for the covalent labeling of proteins or other biomolecules containing cysteine residues under physiological conditions.
However, the stability of the carbamate linkage is a critical consideration for biological applications. Some studies have shown that carbamate-based linkages can be less stable in vitro compared to amide bonds, which might be a limitation for applications requiring long incubation times. researchgate.net Conversely, this potential instability could be exploited for prodrug design, where the controlled release of an active molecule is desired. researchgate.net Future research should focus on evaluating the stability of this compound and its derivatives in biological media and exploring its potential for creating cleavable bioconjugates or probes for cellular imaging and diagnostics.
Advanced Material Science Applications
The polymerizable allyl group and the reactive aldehyde functionality make this compound an intriguing building block for advanced materials. The carbamate moiety can impart specific properties, such as hydrogen-bonding capabilities, which can influence the mechanical and thermal properties of polymers.
Emerging research could focus on the synthesis of novel polymers and functional materials. For example, copolymerization of this compound with other monomers could lead to materials with tunable properties. The aldehyde groups along the polymer backbone could be used for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of the material to create robust networks or hydrogels. Such materials could find applications in areas like responsive coatings, drug delivery systems, or as scaffolds for tissue engineering. The carbamate structure is also found in molecules used in light-emitting devices, suggesting a potential, albeit speculative, avenue for exploring the electronic properties of materials derived from this compound. researchgate.net
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., allyl amines).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can regioselectivity be controlled during allyl group functionalization?
Advanced Research Question
- Catalytic Systems : Use Pd(0) catalysts with π-allyl intermediates to direct coupling to the less substituted allyl carbon .
- Steric Effects : Bulkier reagents (e.g., tert-butyl carbamate) favor terminal functionalization.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective attack .
What analytical techniques quantify oxidative degradation products of this compound?
Advanced Research Question
- HPLC-MS : Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to separate degradation products.
- EPR Spectroscopy : Detect radical intermediates (e.g., benzyl radicals) during photodegradation .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
